![molecular formula C11H17NO2 B13317775 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group, a methyl group, and a 3-hydroxypropylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with formaldehyde and 3-aminopropanol under acidic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylphenol
- 4-Amino-3-methylphenol
- 2-Hydroxy-5-methylaniline
Uniqueness
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both a hydroxypropylamino group and a phenolic hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[(3-hydroxypropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-9-3-4-11(14)10(7-9)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3 |
Clave InChI |
OVHCDQKAMVLPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)
![4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317724.png)
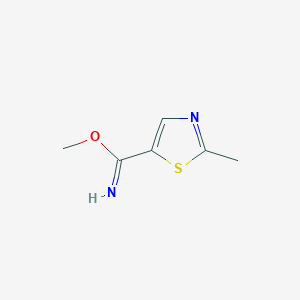

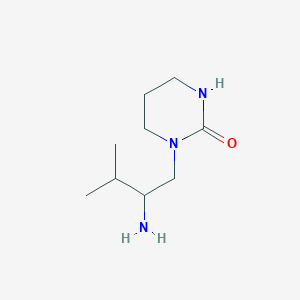
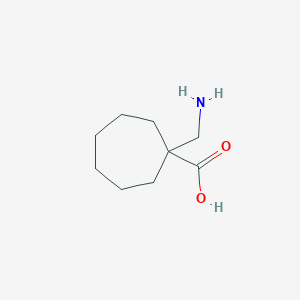

![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
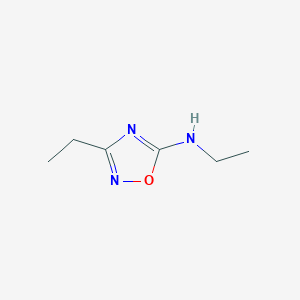


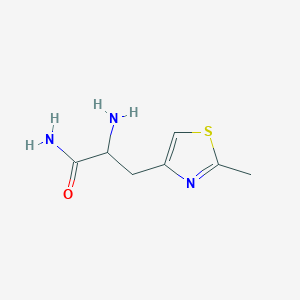
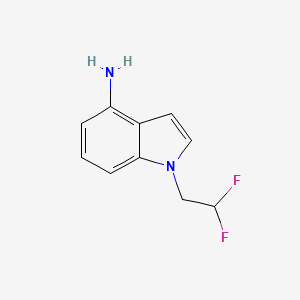
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
